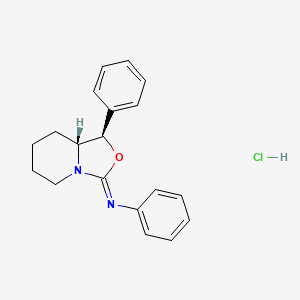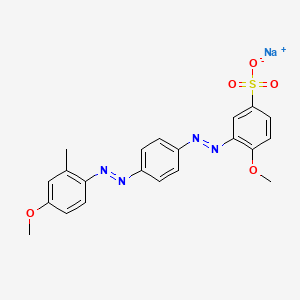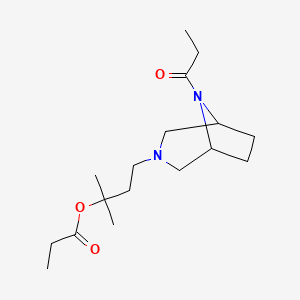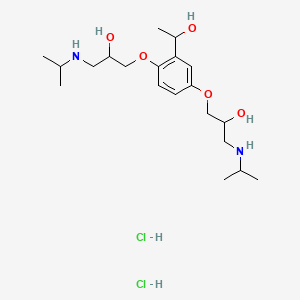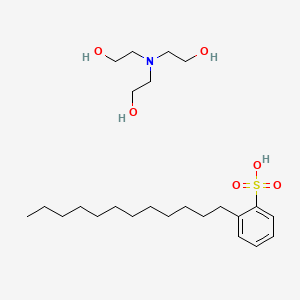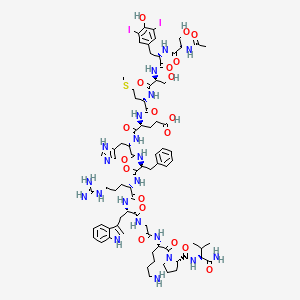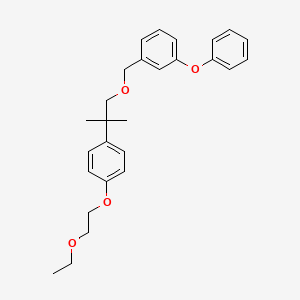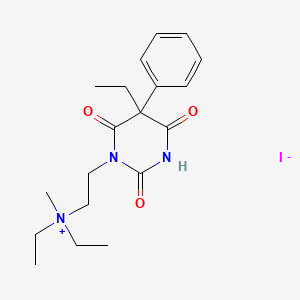
Barbetonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbetonium iodide is a chemical compound with the molecular formula C19H28N3O3I. It is known for its unique properties and potential applications in various fields of science and industry. This compound is characterized by its iodide ion, which plays a crucial role in its chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barbetonium iodide typically involves the reaction of Barbetonium with iodine or iodide salts under controlled conditions. One common method is the direct iodination of Barbetonium using iodine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Barbetonium iodide undergoes various chemical reactions, including:
Oxidation: The iodide ion can be oxidized to iodine, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form different iodide species, depending on the reducing agent used.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molecular iodine, while substitution reactions can produce a variety of iodinated organic compounds.
科学的研究の応用
Barbetonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions and the preparation of iodinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
作用機序
The mechanism of action of Barbetonium iodide involves its interaction with molecular targets through its iodide ion. The iodide ion can participate in redox reactions, leading to the formation of reactive iodine species. These species can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but they may involve the modulation of cellular redox states and the inhibition of specific enzymes.
類似化合物との比較
Barbetonium iodide can be compared with other iodide-containing compounds, such as:
Samarium(II) iodide: Known for its use as a reducing agent in organic synthesis.
Copper(I) iodide: Used in thin-film deposition and as a hole-transport material in solar cells.
Lead iodide: Utilized in perovskite solar cells and other optoelectronic applications.
This compound stands out due to its unique combination of properties, including its reactivity and potential applications in various fields. Its versatility makes it a valuable compound for both research and industrial purposes.
特性
CAS番号 |
6191-48-6 |
|---|---|
分子式 |
C19H28IN3O3 |
分子量 |
473.3 g/mol |
IUPAC名 |
diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium;iodide |
InChI |
InChI=1S/C19H27N3O3.HI/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3;/h8-12H,5-7,13-14H2,1-4H3;1H |
InChIキー |
YQPJJELNEKTZSA-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


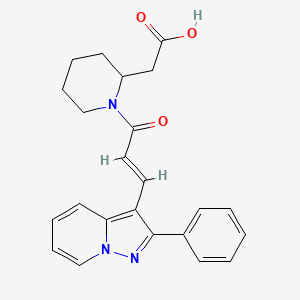
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)
